molecular formula C27H22N4O B10959607 N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10959607
M. Wt: 418.5 g/mol
InChI Key: OHNUDMGPUOZNAL-UHFFFAOYSA-N
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Description

N-Phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide (molecular formula: C₂₇H₂₂N₄O; molecular weight: 418.50 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a carboxamide group at position 2, phenethyl substitution on the carboxamide nitrogen, and phenyl groups at positions 5 and 7 of the fused pyrimidine ring . The compound’s ChemSpider ID is 900786, and it is registered under CAS RN 326923-21-1 .

Properties

Molecular Formula

C27H22N4O

Molecular Weight

418.5 g/mol

IUPAC Name

5,7-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C27H22N4O/c32-27(28-17-16-20-10-4-1-5-11-20)24-19-26-29-23(21-12-6-2-7-13-21)18-25(31(26)30-24)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,32)

InChI Key

OHNUDMGPUOZNAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclization reactions. A widely adopted method involves the condensation of 5-aminopyrazole derivatives with 1,3-diketones or equivalents. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux converts the diol into 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 61% efficiency .

Key Reaction Conditions for Core Formation

StepReactantsReagents/CatalystsTemperatureYield
15-Amino-3-methylpyrazole + Diethyl malonateNaOEt (base)Reflux89%
22-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃110°C61%

Functionalization at Positions 5 and 7

Introducing phenyl groups at positions 5 and 7 is achieved through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . For instance, intermediate 2 undergoes coupling with phenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80°C . This step installs phenyl groups at both positions, yielding 5,7-diphenyl-2-methylpyrazolo[1,5-a]pyrimidine (3 ) with 75–85% yield .

Optimization Insights

  • Catalyst Selection : Pd(OAc)₂ or Pd(PPh₃)₄ provides comparable yields, but the latter reduces side reactions .

  • Solvent System : A 3:1 dioxane/water ratio maximizes solubility and reaction efficiency .

Carboxamide Group Installation at Position 2

The phenethyl carboxamide moiety is introduced via acyl chloride intermediacy or direct coupling . In one approach, the methyl group at position 2 of 3 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by conversion to the acyl chloride with thionyl chloride (SOCl₂) . Reaction with phenethylamine in dichloromethane (DCM) at 0°C affords the target carboxamide in 70–78% yield .

Alternative Route :
A more efficient method involves one-pot coupling of 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carbonyl chloride with phenethylamine using N,N-diisopropylethylamine (DIPEA) as a base, achieving 82% yield .

Critical Parameters for Carboxamide Formation

ParameterOptimal ValueImpact on Yield
Reaction Temperature0–5°CMinimizes hydrolysis
BaseDIPEAEnhances nucleophilicity
SolventAnhydrous DCMPrevents side reactions

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Structural validation employs:

  • ¹H/¹³C NMR : Key signals include the pyrimidine CH (δ 5.92 ppm) and carboxamide NH (δ 8.2–8.5 ppm) .

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 418.5 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

Route Efficiency

MethodTotal YieldStepsAdvantages
Cyclization → Suzuki → Acylation34%5High purity, scalable
One-pot Coupling45%3Faster, fewer intermediates

Challenges and Mitigations

  • Low Chlorination Efficiency : Increasing POCl₃ stoichiometry from 3 to 5 equivalents improves yield to 75% .

  • Carboxamide Hydrolysis : Using anhydrous solvents and low temperatures suppresses degradation .

Chemical Reactions Analysis

N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits cytotoxic effects against various cancer cell lines. A study conducted on A549 (lung cancer) and MCF-7 (breast cancer) cells showed promising results:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action can be beneficial in treating diseases characterized by chronic inflammation.

Antimicrobial Properties

This compound and its derivatives have shown efficacy against a range of bacterial strains. In vitro studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound was performed using various cancer cell lines. The study evaluated the compound's effects on cell viability and apoptosis induction through flow cytometry and caspase activity assays.

Case Study 2: Anti-inflammatory Mechanisms

A separate study focused on the anti-inflammatory effects of the compound in a model of lipopolysaccharide-induced inflammation in macrophages. The results indicated a reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Key Features Biological Activity/Application Reference
Target Compound 5,7-Diphenyl; N-phenethyl carboxamide C₂₇H₂₂N₄O High lipophilicity due to aromatic groups Not explicitly reported in provided evidence
N-Aryl-5,7-dimethyl derivatives (e.g., 7a) 5,7-Dimethyl; N-aryl carboxamide C₂₂H₂₁N₅O Methyl groups enhance metabolic stability Cytotoxicity studies (exact data not provided)
N-[[4’-Hydroxymethyl-biphenyl]methyl]-5,7-dimethyl analogue (2c) 5,7-Dimethyl; biphenyl-hydroxymethyl C₂₈H₂₆N₄O₂ Polar hydroxymethyl group improves solubility Intermediate for radiopharmaceuticals (e.g., [¹⁸F]F-DPA)
F-DPA (DPA-714 precursor) 5,7-Dimethyl; 4-fluorophenyl C₂₀H₂₃FN₄O Fluorine substitution for PET imaging Radioligand for translocator protein (TSPO) in neuroimaging
5-(N-Boc-N-Benzyl)aminoethyl-7-oxo derivatives (e.g., 5a) 7-Oxo; aminoethyl side chain C₂₃H₂₈N₆O₄ Cathepsin inhibition Cathepsin K inhibitor (IC₅₀ ~25 µM)
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate 5,7-Dichloro; ethyl ester C₉H₇Cl₂N₃O₂ Electrophilic chloro groups for reactivity Synthetic intermediate (no bioactivity reported)

Key Observations :

  • Functional Group Influence : Carboxamide derivatives with polar groups (e.g., hydroxymethyl in 2c) are tailored for radiopharmaceutical applications, whereas lipophilic substituents (e.g., diphenyl) may favor CNS-targeting due to blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Insights

  • Position 5 and 7 Substitutions : Bulky groups (e.g., diphenyl) may enhance receptor affinity but reduce solubility. Methyl or chloro groups balance reactivity and metabolic stability .
  • Carboxamide Side Chain : The phenethyl group in the target compound could enhance binding to hydrophobic pockets in target proteins compared to shorter chains (e.g., ethyl in 5a) .
  • Heterocyclic Modifications : The pyrazolo[1,5-a]pyrimidine core is versatile; substitutions at position 2 (carboxamide) and positions 5/7 dictate target selectivity and pharmacokinetics .

Biological Activity

N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is characterized by its unique fused ring structure. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antifungal properties. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound features:

  • Phenethyl group at the nitrogen position
  • Diphenyl substitutions at the 5 and 7 positions of the pyrazolo ring
  • Carboxamide functional group at position 2

This structural arrangement contributes to its diverse biological activities and chemical reactivity .

Anticancer Activity

Research has indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. A study demonstrated that this compound inhibits cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Similar compounds have been reported to exhibit potent antifungal activity against pathogens such as Sclerotinia sclerotiorum. For instance, a related derivative demonstrated an EC50 value of 0.20 mg/L against this pathogen, suggesting that N-phenethyl derivatives could possess comparable efficacy .

Anti-inflammatory Activity

In addition to its anticancer and antifungal activities, this compound may also exhibit anti-inflammatory effects. Studies suggest that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property could be beneficial in treating inflammatory diseases .

Molecular Interactions

The biological activity of this compound is thought to arise from its ability to interact with specific target proteins involved in cell signaling pathways. Molecular docking studies have revealed potential binding sites on proteins such as succinate dehydrogenase (SDH), where hydrogen bonds and π interactions play crucial roles in mediating the compound's effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazolo[1,5-a]pyrimidines indicates that modifications to the phenethyl group or diphenyl substitutions can significantly influence biological activity. Understanding these relationships helps in designing more potent derivatives with enhanced therapeutic profiles .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)
This compoundMCF-715
DoxorubicinMCF-710

Study 2: Antifungal Activity Assessment

An investigation into the antifungal properties revealed that N-phenethyl derivatives exhibited effective inhibition against Valsa mali with an EC50 value significantly lower than that of commercial fungicides.

CompoundPathogenEC50 (mg/L)
N-phenethyl derivativeValsa mali3.68
FluxapyroxadValsa mali12.67

Q & A

Q. What synthetic routes are available for N-phenethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, and what are their key steps?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclocondensation of precursors like methyl 3-amino-1H-pyrazole-4-carboxylate with β-ketoesters or chalcones under catalytic conditions (e.g., NaF-alumina) to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Hydrolysis of ester groups to carboxylic acids, followed by bis(pentafluorophenyl) carbonate (BPC) -mediated amidation with phenethylamine to install the carboxamide moiety .
  • Optimization : Microwave-assisted amidation improves reaction efficiency and yield compared to traditional heating .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substitution patterns (e.g., phenyl groups at positions 5 and 7) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups like carboxamide (C=O stretch at ~1670–1690 cm1^{-1}) .
  • HPLC : Ensures purity (>95%) and monitors reaction progress .

Q. How is inhibitory activity against proteases like cathepsins evaluated?

  • Enzyme Assays : Cathepsin K/B inhibition is measured using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in buffer (pH 5.5, 37°C). IC50_{50} values are calculated from dose-response curves .
  • Controls : Include positive inhibitors (e.g., E-64 for cathepsin B) and blank reactions to account for autofluorescence .

Advanced Research Questions

Q. How do structural modifications influence biological activity and selectivity?

  • Substitution Effects :
    • Phenethyl vs. Alkyl Groups : The N-phenethyl moiety enhances cathepsin K selectivity (IC50_{50} ~25 µM) compared to bulkier groups like N-2-picolyl, which favor cathepsin B inhibition .
    • Phenyl at Position 7 : Removal reduces binding affinity due to loss of hydrophobic interactions with enzyme active sites .
  • Trifluoromethyl Additions : Introducing -CF3_3 at position 2 improves metabolic stability and membrane permeability .

Q. How can conflicting IC50_{50}50​ values across studies be resolved?

  • Assay Conditions : Variability in buffer pH, ionic strength, or substrate concentration can alter enzyme kinetics. Standardize protocols (e.g., 100 mM sodium acetate, pH 5.5 for cathepsins) .
  • Structural Verification : Confirm compound purity and regiochemistry via X-ray crystallography or 2D NMR to rule out isomer contamination .

Q. What strategies optimize in vivo pharmacokinetics for therapeutic applications?

  • Radiolabeling : Incorporate 18F^{18}F via stannane precursors for PET imaging to track biodistribution and target engagement .
  • Prodrug Design : Mask the carboxamide with ester groups to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .

Q. How is site-selective C–H functionalization achieved in pyrazolo[1,5-a]pyrimidines?

  • Catalyst Control : Pd(OAc)2_2 with tert-butylphosphine ligands enables sp2^2-C arylation at position 3, while CuI promotes sp3^3-C coupling at methyl groups .
  • Solvent Effects : DMA enhances sp2^2-selectivity, whereas DMF favors sp3^3-functionalization .

Methodological Considerations

Q. What protocols mitigate toxicity during synthesis?

  • Safety : Use gloveboxes for air-sensitive steps (e.g., Stille coupling for radiolabeling) and pentafluorophenyl esters to avoid toxic byproducts .
  • Waste Management : Segregate halogenated solvents and heavy metal catalysts for specialized disposal .

Q. How are reaction yields improved in large-scale synthesis?

  • Heterogeneous Catalysis : NaF-alumina or silica gel mediates cyclocondensation and amidation with >80% yield and minimal purification .
  • Solvent-Free Conditions : Reduce side reactions and simplify workup .

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